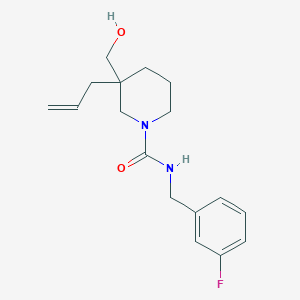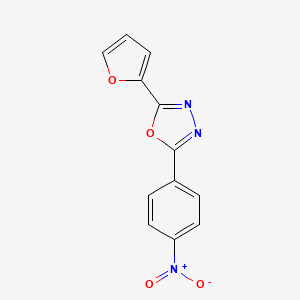
3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidinecarboxamide derivatives involves multiple steps, including condensation, reduction, bromination, and N-alkylation processes. For instance, the preparation of N-allyl piperidyl benzamide derivatives from piperidin-4-one showcases the complexity and precision required in synthesizing such compounds. These processes highlight the intricate steps in constructing the piperidine framework and introducing functional groups at specific positions to achieve desired chemical structures (Cheng De-ju, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives is performed using advanced techniques like 1H NMR, 13C NMR, and MS, providing detailed insights into the compound's structure. These techniques confirm the presence of key functional groups and the overall molecular framework, essential for understanding the compound's reactivity and interaction with biological targets (H. Bi, 2014).
Chemical Reactions and Properties
Piperidinecarboxamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, their synthesis often involves electrophilic fluorination and nucleophilic substitution, demonstrating their reactive nature towards both electrophiles and nucleophiles. Such reactions are pivotal in modifying the compound's structure for specific applications, including the development of pharmaceutical agents (Paul N. Gichuhi et al., 2014).
Physical Properties Analysis
The physical properties of piperidinecarboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and material science. These properties are determined through comprehensive analysis using techniques like X-ray crystallography, which provides detailed information on the compound's crystal structure and intermolecular interactions, influencing its physical state and solubility (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical reagents and stability under different conditions, are essential for understanding the compound's potential applications and safety profile. Studies on related compounds, such as the interaction with monoamine transporters, provide insights into their biochemical reactivity and potential as therapeutic agents (Rohit Kolhatkar et al., 2003).
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have led to the development of novel synthesis techniques and characterization of related compounds, indicating the versatility of these chemical structures in drug development. Notably, the preparation of N-allyl and N-piperidinyl benzamide derivatives demonstrates the compound's potential as a core structure for CCR5 antagonists, which are crucial in HIV research and therapy (H. Bi, 2014; Cheng De-ju, 2014).
Pharmacological Potential
Investigations into the pharmacological properties of these compounds reveal their potential as antipsychotic agents through the stereoselective blockade of dopamine D-2 receptors, highlighting their significance in the treatment of psychiatric disorders (T. Högberg et al., 1991). Moreover, the exploration of DPI-3290, a compound structurally related to the target molecule, demonstrates its effectiveness as an analgesic with limited effects on respiratory function, pointing towards safer pain management options (P. Gengo et al., 2003).
Antimicrobial and Corrosion Inhibition Applications
The synthesis of derivatives like 1-alkenyl-2-propargyloxy-3-aminomethylbenzenes, and their evaluation as acid corrosion inhibitors and antimicrobial additives, further extend the utility of this chemical framework. Such compounds show promising results in protecting steel against corrosion and enhancing the antimicrobial efficacy of cutting fluids (M. Bayramov et al., 2020).
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-2-7-17(13-21)8-4-9-20(12-17)16(22)19-11-14-5-3-6-15(18)10-14/h2-3,5-6,10,21H,1,4,7-9,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMKSOFSEOMGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)NCC2=CC(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-N-(3-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)
